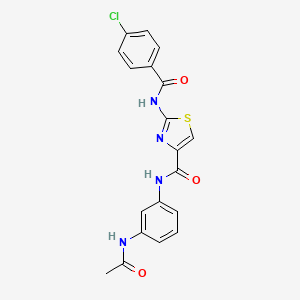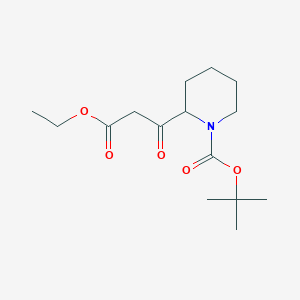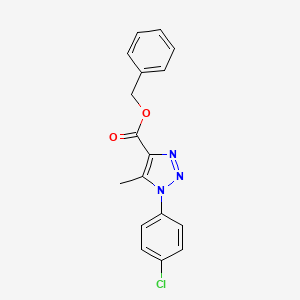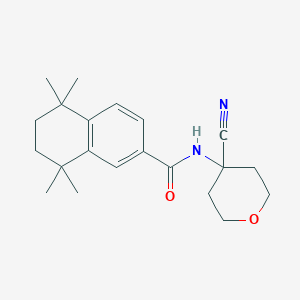
Allyl 5-cyano-4-(4-hydroxy-3-methoxyphenyl)-2-methyl-6-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,4-dihydropyridine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Allyl 5-cyano-4-(4-hydroxy-3-methoxyphenyl)-2-methyl-6-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,4-dihydropyridine-3-carboxylate is a useful research compound. Its molecular formula is C23H22N4O5S2 and its molecular weight is 498.57. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial Properties
A significant application of the compound is in the area of antimicrobial research. Compounds with similar structural features have been synthesized and evaluated for their antimicrobial properties. For instance, derivatives of dihydropyridine, which share a structural resemblance with the compound , demonstrated notable antibacterial and antifungal activities in various studies (El‐Kazak & Ibrahim, 2013), (Al-Juboori, 2020). These studies highlight the potential of such compounds in developing new antimicrobial agents.
Synthetic Chemistry and Molecular Structure
The compound's relevance in synthetic chemistry, particularly in the synthesis of complex molecular structures, has been explored in various research. Studies have delved into the synthesis of pyridine and thiazole derivatives, reflecting the compound's utility in creating novel chemical entities with potential biological activities (Chen, Sheng-yin, & Shao-hua, 2013), (Ray & Ghosh, 2005).
Solid-State Chemistry
Studies also indicate the compound's significance in understanding solid-state chemistry and crystallography. Investigations into similar dihydropyridine derivatives have provided insights into solid-state transformations and molecular packing, which are crucial in the field of material science and crystal engineering (Heyde, Buergi, & Shklover, 1991).
Bioactive Compounds
The structural elements of the compound are found in various bioactive compounds. Research in phytochemistry has identified similar structures in natural products, indicating potential health benefits and applications in cosmetic and pharmaceutical industries (Zheng et al., 2010).
Properties
IUPAC Name |
prop-2-enyl 5-cyano-4-(4-hydroxy-3-methoxyphenyl)-2-methyl-6-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl-1,4-dihydropyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O5S2/c1-4-8-32-22(30)19-13(2)26-21(34-12-18(29)27-23-25-7-9-33-23)15(11-24)20(19)14-5-6-16(28)17(10-14)31-3/h4-7,9-10,20,26,28H,1,8,12H2,2-3H3,(H,25,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKNWJFDMGZXHHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C(=C(N1)SCC(=O)NC2=NC=CS2)C#N)C3=CC(=C(C=C3)O)OC)C(=O)OCC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![9-(3-ethoxy-4-hydroxyphenyl)-2-(thiophen-2-yl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2492147.png)
![2-((5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-yl)thio)-1-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethanone](/img/structure/B2492150.png)




![N-ethyl-2-{[3-(2-thienyl)-4,5-dihydro-5-isoxazolyl]carbonyl}-1-hydrazinecarboxamide](/img/structure/B2492159.png)
![(2-{[(4-Methylphenyl)sulfonyl]amino}-1,3-thiazol-4-YL)acetic acid](/img/structure/B2492160.png)

![N-(2-ethylphenyl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2492164.png)
![5-ethyl-2-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,6-tetrahydropyridin-1-yl]pyrimidine](/img/structure/B2492165.png)
![N-(3,5-dimethoxyphenyl)-2-{4-methyl-3,5-dioxo-2H,3H,4H,5H,6H-pyridazino[4,5-b][1,4]thiazin-6-yl}acetamide](/img/structure/B2492166.png)

